molecular formula C13H18N2O4S B8061422 Benzyl 3-sulfamoylpiperidine-1-carboxylate

Benzyl 3-sulfamoylpiperidine-1-carboxylate

Cat. No.: B8061422
M. Wt: 298.36 g/mol
InChI Key: BVCHEDSLMLHTAL-UHFFFAOYSA-N
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Description

Benzyl 3-sulfamoylpiperidine-1-carboxylate: is a chemical compound with the molecular formula C13H18N2O4S and a molecular weight of 298.36 g/mol

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 3-sulfamoylpiperidine-1-carboxylate typically involves the reaction of piperidine with benzyl chloroformate followed by sulfamoylation. The reaction conditions include the use of a suitable solvent, such as dichloromethane, and a base, such as triethylamine, to facilitate the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using reactors designed to handle the required reaction conditions. The process would be optimized to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: Benzyl 3-sulfamoylpiperidine-1-carboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.

Major Products Formed:

  • Oxidation: Formation of corresponding sulfonic acids or sulfonyl chlorides.

  • Reduction: Formation of reduced derivatives of the compound.

  • Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

Chemistry: Benzyl 3-sulfamoylpiperidine-1-carboxylate is used as an intermediate in the synthesis of various chemical compounds, including pharmaceuticals and agrochemicals.

Medicine: It may be used in the development of new therapeutic agents, especially in the field of drug discovery and design.

Industry: In the chemical industry, this compound can be utilized in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism by which Benzyl 3-sulfamoylpiperidine-1-carboxylate exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor, affecting the activity of certain enzymes involved in biological processes. The exact molecular targets and pathways would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • Piperidine derivatives

  • Sulfamoyl-containing compounds

  • Benzyl esters

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Properties

IUPAC Name

benzyl 3-sulfamoylpiperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O4S/c14-20(17,18)12-7-4-8-15(9-12)13(16)19-10-11-5-2-1-3-6-11/h1-3,5-6,12H,4,7-10H2,(H2,14,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVCHEDSLMLHTAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)OCC2=CC=CC=C2)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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